3-Nitro-10-phenyl-10H-phenothiazine 5-oxide
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Overview
Description
3-Nitro-10-phenyl-10H-phenothiazine 5-oxide is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-10-phenyl-10H-phenothiazine 5-oxide typically involves the nitration of 10-phenyl-10H-phenothiazine followed by oxidation. A common method includes:
Nitration: 10-phenyl-10H-phenothiazine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position.
Oxidation: The nitrated product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 5-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-10-phenyl-10H-phenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron, hydrochloric acid.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
3-Nitro-10-phenyl-10H-phenothiazine 5-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in photochemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Nitro-10-phenyl-10H-phenothiazine 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group and oxide moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in photodynamic therapy for cancer treatment, where the compound can be activated by light to produce ROS that selectively kill cancer cells.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenothiazine: Lacks the nitro and oxide groups, making it less reactive.
3-Nitro-10H-phenothiazine: Similar nitro group but lacks the phenyl and oxide groups.
10-Phenyl-10H-phenothiazine 5-oxide: Lacks the nitro group but has the phenyl and oxide groups.
Uniqueness
3-Nitro-10-phenyl-10H-phenothiazine 5-oxide is unique due to the presence of both the nitro and oxide groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
63185-29-5 |
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Molecular Formula |
C18H12N2O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-nitro-10-phenylphenothiazine 5-oxide |
InChI |
InChI=1S/C18H12N2O3S/c21-20(22)14-10-11-16-18(12-14)24(23)17-9-5-4-8-15(17)19(16)13-6-2-1-3-7-13/h1-12H |
InChI Key |
CRVCEGVCAVYBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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